2-Pentyl-1-benzothiophene
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Overview
Description
2-Pentyl-1-benzothiophene is an organic compound with the molecular formula C13H16S It belongs to the class of benzothiophenes, which are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentyl-1-benzothiophene can be synthesized through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . Another method involves the use of palladium-catalyzed C-H arylation of thiophenes, which enables the efficient synthesis of benzothiophenes with good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis, such as palladium or copper, is common in industrial settings to facilitate the formation of the benzothiophene core structure .
Chemical Reactions Analysis
Types of Reactions: 2-Pentyl-1-benzothiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Halogenated or alkylated benzothiophenes.
Scientific Research Applications
2-Pentyl-1-benzothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pentyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target . For example, it may interact with phase 2 detoxifying enzymes, progressing through pathways such as the Keap1-Nrf2 pathway or the aryl hydrocarbon receptor-xenobiotic response element pathway .
Comparison with Similar Compounds
Benzothiophene: An aromatic compound with a similar structure but without the pentyl group.
Thiophene: A simpler heterocyclic compound containing only the thiophene ring.
Benzofuran: A compound with a benzene ring fused to a furan ring, similar in structure but containing oxygen instead of sulfur.
Uniqueness: 2-Pentyl-1-benzothiophene is unique due to the presence of the pentyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other benzothiophene derivatives and contributes to its specific applications in various fields .
Properties
CAS No. |
89969-72-2 |
---|---|
Molecular Formula |
C13H16S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
2-pentyl-1-benzothiophene |
InChI |
InChI=1S/C13H16S/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14-12/h5-7,9-10H,2-4,8H2,1H3 |
InChI Key |
YMRWJTHTFNINDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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